BLT2 probe 1
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Overview
Description
Preparation Methods
BLT2 probe 1 is synthesized based on the structure of the synthetic BLT2 agonist CAY10583. The synthetic route involves multiple steps, including the formation of the core structure and the addition of various functional groups to enhance its fluorescent properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis process can be scaled up in specialized laboratories with the necessary equipment and expertise .
Chemical Reactions Analysis
BLT2 probe 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BLT2 probe 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the pharmacology of BLT2 receptors and their interactions with various ligands.
Biology: It helps in understanding the role of BLT2 receptors in cellular processes and signaling pathways.
Medicine: It is used in research related to diabetic wound healing and gastrointestinal lesions, as BLT2 receptors are valuable targets for these conditions.
Industry: Although primarily used for research, this compound can be utilized in the development of new therapeutic agents targeting BLT2 receptors
Mechanism of Action
BLT2 probe 1 exerts its effects by binding to BLT2 receptors, which are G protein-coupled receptors involved in various inflammatory responses. The binding of this compound to these receptors activates downstream signaling pathways, leading to the production of pro-inflammatory mediators such as interleukin-6 and interleukin-8. These mediators play a crucial role in the pathogenesis of inflammatory diseases, including asthma, cancer, and gastrointestinal disorders .
Comparison with Similar Compounds
BLT2 probe 1 is unique due to its fluorescent properties and its ability to specifically target BLT2 receptors. Similar compounds include:
MK-571 sodium: A leukotriene receptor antagonist.
LY255283: Another leukotriene receptor antagonist.
Nedocromil: A medication used to prevent allergic reactions.
Masilukast: A leukotriene receptor antagonist.
Pranlukast: A leukotriene receptor antagonist.
Pobilukast: A leukotriene receptor antagonist.
AZD9898: A leukotriene receptor antagonist.
11-Keto-beta-boswellic acid: A compound with anti-inflammatory properties
This compound stands out due to its specific application in studying BLT2 receptor pharmacology and its potential use in developing new therapeutic agents for inflammatory diseases.
Properties
Molecular Formula |
C50H45N3O11S |
---|---|
Molecular Weight |
896.0 g/mol |
IUPAC Name |
5-[2-[2-[2-[3-[N-[[4-(2-carboxyphenyl)phenyl]methyl]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C50H45N3O11S/c54-36-15-18-41-44(29-36)64-45-30-37(55)16-19-42(45)47(41)39-17-14-34(28-43(39)49(59)60)52-50(65)51-21-23-62-25-27-63-26-24-61-22-20-46(56)53(35-6-2-1-3-7-35)31-32-10-12-33(13-11-32)38-8-4-5-9-40(38)48(57)58/h1-19,28-30,54H,20-27,31H2,(H,57,58)(H,59,60)(H2,51,52,65) |
InChI Key |
MFWAXYHVXYZLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)C(=O)CCOCCOCCOCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
Origin of Product |
United States |
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